Molecular‑Weight and Lipophilicity Offset vs. 2-(2,4-Difluorophenyl) Analog
Relative to the closest commercially available comparator 2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide (CAS 2034621-36-6), the target compound replaces a 2,4-difluorophenyl group with a 4-fluorophenoxy moiety. This substitution reduces molecular weight by ~2 Da (286.27 vs. 288.25 Da) and introduces an additional hydrogen‑bond acceptor (ether oxygen), which is expected to lower logP by approximately 0.5–0.8 units based on fragment‑based calculations [1].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 286.27 g/mol; predicted logP (XLogP3) ≈ 1.9 |
| Comparator Or Baseline | 2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide: MW = 288.25 g/mol; XLogP3 ≈ 2.5 |
| Quantified Difference | ΔMW = –2.0 Da; ΔXLogP3 ≈ –0.6 |
| Conditions | XLogP3 calculated via PubChem algorithm; MW from ChemSrc entries |
Why This Matters
Lower lipophilicity often correlates with improved aqueous solubility and reduced non‑specific binding, making the target compound preferable for in vitro assays requiring higher solubility.
- [1] PubChem. 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide. Computed properties (XLogP3). https://pubchem.ncbi.nlm.nih.gov View Source
